

mass spectrometry analysis of 4-(4-methoxyphenyl)-1,2,3-thiadiazole

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1,2,3-thiadiazole

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**

Authored by: A Senior Application Scientist

Introduction

4-(4-methoxyphenyl)-1,2,3-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS) is an indispensable tool for these tasks, offering high sensitivity and specificity for the determination of molecular weight and structural elucidation through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a field-proven and scientifically sound approach.

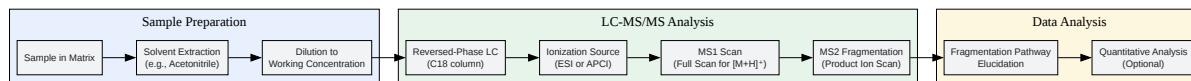
Physicochemical Properties and Analyte Considerations

Before embarking on mass spectrometry analysis, it is crucial to understand the physicochemical properties of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**. These properties dictate the optimal sample preparation, ionization source, and analytical conditions.

Property	Value/Prediction	Implication for MS Analysis
Molecular Formula	C ₉ H ₈ N ₂ OS	Confirms the monoisotopic and average molecular weight.
Molecular Weight	192.24 g/mol	The target mass for MS detection.
Melting Point	92-94 °C[1]	Suggests good thermal stability for gas chromatography if derivatized, but liquid chromatography is generally preferred.
Boiling Point	328.4±44.0 °C (Predicted)[1]	High boiling point makes LC-MS a more suitable technique than GC-MS without derivatization.
pKa	-3.46±0.27 (Predicted)[1]	The molecule is not readily ionizable in solution by protonation or deprotonation, which influences the choice of ionization technique.
Polarity	Moderately polar	Suitable for reversed-phase liquid chromatography.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole** can be visualized as follows:



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Caption: A typical workflow for the analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**.

Sample Preparation: A Step-by-Step Protocol

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the chosen ionization technique.

- Solvent Selection: Given the moderate polarity of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**, a polar aprotic solvent like acetonitrile or methanol is an excellent choice for initial extraction. These solvents are also highly compatible with reversed-phase liquid chromatography and electrospray ionization.
- Extraction Protocol:
 - Accurately weigh a known amount of the sample matrix.
 - Add a measured volume of acetonitrile to the sample.
 - Vortex the mixture for 1-2 minutes to ensure thorough extraction.
 - Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any solid debris.
 - Carefully collect the supernatant.
- Dilution:
 - Prepare a stock solution of a reference standard of **4-(4-methoxyphenyl)-1,2,3-thiadiazole** in acetonitrile.
 - Create a series of working standards by diluting the stock solution.
 - Dilute the extracted sample supernatant to a concentration within the range of the working standards. A typical starting concentration for LC-MS analysis is in the range of 1-10 $\mu\text{g/mL}$.

Mass Spectrometry Method Development

Choosing the Right Ionization Source

The choice of ionization source is critical for achieving sensitive and reliable detection. For **4-(4-methoxyphenyl)-1,2,3-thiadiazole**, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.

- **Electrospray Ionization (ESI):** ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules.^[2] It typically produces protonated molecules $[M+H]^+$ or other adducts. Given that many nitrogen-containing heterocyclic compounds can be analyzed effectively with ESI^{[3][4]}, this is a primary choice.
- **Atmospheric Pressure Chemical Ionization (APCI):** APCI is suitable for less polar and more volatile compounds. It can be a good alternative if ESI fails to produce a strong signal.
- **Electron Ionization (EI):** EI is a hard ionization technique that often leads to extensive fragmentation. While this can provide valuable structural information, the molecular ion may be weak or absent. The fragmentation of 1,2,3-thiadiazole derivatives under EI is known to involve the loss of a nitrogen molecule (N_2).^{[5][6]}

Recommendation: Start with ESI in positive ion mode. The nitrogen atoms in the thiadiazole ring can be protonated to form $[M+H]^+$.

Optimizing Ionization Source Parameters

Once the ionization source is selected, its parameters must be optimized to maximize the signal of the target analyte.

Parameter	Typical Starting Value (ESI)	Rationale
Capillary Voltage	3.5 - 4.5 kV	Drives the electrospray process; optimize for stable spray and maximum ion current.
Cone Voltage	20 - 40 V	Affects in-source fragmentation; a moderate value should preserve the molecular ion.
Source Temperature	120 - 150 °C	Aids in desolvation of the droplets.
Desolvation Gas Flow	600 - 800 L/hr	High flow of nitrogen gas to assist in solvent evaporation.
Desolvation Temperature	350 - 450 °C	High temperature to ensure complete desolvation.

Mass Analyzer Selection and Tuning

High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.^[7] Time-of-Flight (ToF) and Orbitrap analyzers are excellent choices for this purpose. For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is ideal due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.

MS/MS Fragmentation Analysis (Tandem Mass Spectrometry)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this technique, the precursor ion (the $[M+H]^+$ ion of **4-(4-methoxyphenyl)-1,2,3-thiadiazole**) is isolated and then fragmented by collision-induced dissociation (CID).

Data Interpretation and Fragmentation Analysis

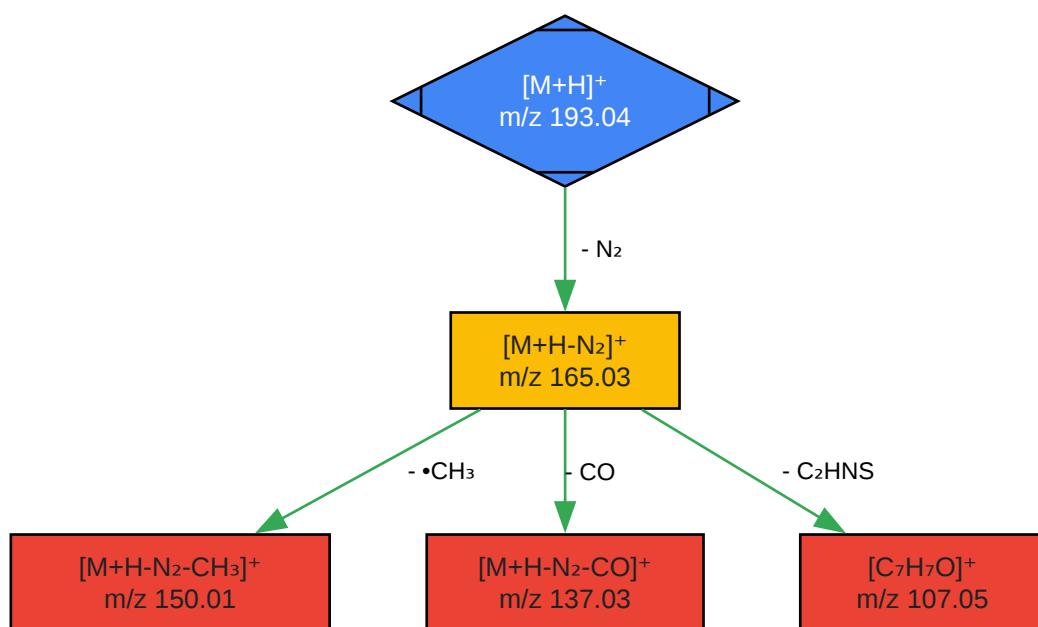
The fragmentation of 1,2,3-thiadiazole derivatives is characterized by the neutral loss of a nitrogen molecule (N_2).^{[5][8][9]} This is a key diagnostic fragmentation that can be used to

identify this class of compounds.

Proposed Fragmentation Pathway

The protonated molecule of **4-(4-methoxyphenyl)-1,2,3-thiadiazole** (m/z 193.04) is expected to undergo the following fragmentation:

- Loss of N_2 : The primary and most characteristic fragmentation is the loss of a nitrogen molecule (28.01 Da), leading to a fragment ion at m/z 165.03.[5][8]
- Subsequent Fragmentations: The m/z 165.03 fragment can undergo further fragmentation, such as the loss of a methyl radical ($\cdot CH_3$) from the methoxy group to yield a fragment at m/z 150.01, or the loss of carbon monoxide (CO) to give a fragment at m/z 137.03.



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Caption: Proposed fragmentation pathway for protonated **4-(4-methoxyphenyl)-1,2,3-thiadiazole**.

Expected Fragment Ions

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Structure of Fragment
193.04	165.03	N ₂	[C ₉ H ₉ OS] ⁺
193.04	150.01	N ₂ + •CH ₃	[C ₈ H ₆ OS] ⁺
193.04	137.03	N ₂ + CO	[C ₈ H ₉ S] ⁺
193.04	107.05	C ₂ HNS	[C ₇ H ₇ O] ⁺ (methoxyphenyl cation)

Quantitative Analysis Considerations

For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard. The following SRM transitions could be used:

- Primary: 193.04 → 165.03 (for quantification)
- Secondary: 193.04 → 150.01 (for confirmation)

An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

Conclusion

The mass spectrometric analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole** is a powerful approach for its characterization and quantification. A well-chosen LC-MS/MS method, employing electrospray ionization and high-resolution mass analysis, can provide unambiguous identification and structural information. The characteristic neutral loss of N₂ is a key diagnostic feature for this class of compounds. By following the protocols and understanding the principles outlined in this guide, researchers can confidently develop and execute robust and reliable mass spectrometry methods for the analysis of **4-(4-methoxyphenyl)-1,2,3-thiadiazole** and related compounds in various matrices.

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